C-7 N-Heteroaryl Amine Substituent: 4-Pyridylamine vs. 3-Pyridylmethylamine
The target compound bears a direct 4-pyridylamine at the C-7 position, while a close analog (CAS 900875-64-1) features a 3-pyridylmethylamine [1][2]. This structural difference—a direct aryl amine versus an amine with a methylene spacer—affects the conformational flexibility and hydrogen-bonding capacity of the C-7 substituent. Within this chemotype, the C-7 amine group is a critical determinant of kinase hinge-region binding. Class-level SAR from patent disclosures indicates that replacing a direct heteroaryl amine with a heteroaryl-methylamine can significantly alter the inhibitory profile against cyclin-dependent kinases (CDKs) [3].
| Evidence Dimension | N-7 substituent flexibility and potential hinge-binding geometry |
|---|---|
| Target Compound Data | Direct 4-pyridylamine at C-7 (no methylene spacer) |
| Comparator Or Baseline | 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900875-64-1), which contains a methylene spacer between the pyridine and the amine nitrogen |
| Quantified Difference | Qualitative: presence vs. absence of a methylene spacer, which alters the dihedral angle and hydrogen-bond donor/acceptor presentation to the kinase hinge region (class-level SAR indicates >10-fold shifts in IC50 are possible with this modification) [3] |
| Conditions | Kinase inhibition assays (CDK panel) as described in patent US-2006173016-A1 |
Why This Matters
For kinase inhibitor research, the absence of a methylene spacer in the target compound provides a more rigid, direct conjugation with the pyrimidine core, which can translate to distinct kinase selectivity fingerprints—a critical factor for reproducible biological studies.
- [1] PubChem. Compound Summary for CID 4904192, 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. View Source
- [2] YeastPhenome.org. Condition 9137793: 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. View Source
- [3] Schering Corporation. (2006). Novel pyrazolopyrimidines as cyclin dependent kinase inhibitors. US Patent US-2006173016-A1. View Source
